Hexamethycoruleoellagic acid

Description

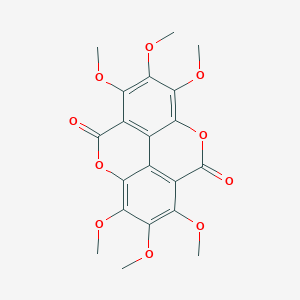

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O10 |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

5,6,7,12,13,14-hexamethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |

InChI |

InChI=1S/C20H18O10/c1-23-11-9-7-8-10(20(22)30-13(7)17(27-5)15(11)25-3)12(24-2)16(26-4)18(28-6)14(8)29-19(9)21/h1-6H3 |

InChI Key |

FAZNROHBAXUCGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C3=C1C(=O)OC4=C(C(=C(C(=C34)C(=O)O2)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Advanced Theoretical and Computational Chemical Studies

Molecular Dynamics (MD) Simulations and Conformational Analysis

Solvation Effects on Molecular Conformation and Stability

The choice of solvent is crucial. Polar protic solvents like water can form hydrogen bonds, while polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) cannot donate hydrogen bonds but can accept them. wikipedia.org The complete methylation of the hydroxyl groups in Hexamethycoruleoellagic acid removes its ability to act as a hydrogen bond donor, which would significantly reduce its solubility in polar protic solvents compared to ellagic acid. Its increased lipophilicity would enhance its solubility in non-polar organic solvents.

Computational methods to study these phenomena include:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the electrostatic contribution to the solvation energy.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding and the structure of the solvation shell. youtube.com Molecular Dynamics (MD) simulations with explicit solvent are particularly useful for studying the dynamic changes in a molecule's conformation over time.

For this compound, computational studies would likely predict a relatively rigid core structure due to the fused ring system. However, solvation could influence the orientation of the methoxy (B1213986) groups. In a non-polar solvent, van der Waals interactions would dominate, while in a polar aprotic solvent, dipole-dipole interactions between the solvent and the ether and lactone functionalities of the molecule would be significant. Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations can elucidate the reaction mechanisms of intermediate complexes between a molecule and protic solvent molecules. ruhr-uni-bochum.de

Cheminformatics and QSAR/QSPR Modeling Principles

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. A key area within this field is the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.gov These models aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. mdpi.com

While specific QSAR models for this compound are not documented in the literature, numerous studies have been conducted on the parent compound, ellagic acid, and its derivatives. These studies provide a blueprint for how such models could be developed for the this compound chemotype.

The general process for developing a QSAR model involves:

Dataset Assembly: A collection of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Extra Trees, Gradient Boosting), are used to build an equation that links the descriptors to the activity. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model training. mdpi.comnih.gov

A study on ellagic acid analogues as inhibitors of protein kinase CK2 developed an MLR-based QSAR model. nih.govresearchgate.net The model used energy-based descriptors derived from molecular docking studies to predict the IC₅₀ values of the inhibitors. researchgate.net Although the correlation coefficient (r²) was modest at 0.4645, it demonstrated the potential of QSAR for predicting the activity of new analogues before their synthesis. nih.govresearchgate.net

| Descriptor Type | Example Descriptors Used for Ellagic Acid Analogues | Relevance |

|---|---|---|

| Energy-Based | Binding Energy (EBind), Intermolecular Energy (EInterMol), Torsional Energy (ETors), Docking Energy (DE) | Quantifies the strength and nature of the interaction between the ligand and a target protein. nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describes the electronic distribution and reactivity of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its membrane permeability and binding. europeanreview.org |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecular structure. |

In silico (virtual) screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller number of promising candidates for experimental testing. nih.govnih.gov

A virtual screening workflow based on the this compound framework would involve several steps:

Library Generation: A virtual library of analogues would be created by computationally modifying the this compound scaffold. This could involve changing substituent groups, altering ring structures, or introducing new functional groups.

Filtering: The library is first filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, which helps to ensure good pharmacokinetic properties like absorption and bioavailability. europeanreview.orgijritcc.org

Molecular Docking: The remaining compounds are "docked" into the three-dimensional structure of the target protein. Docking programs calculate the most likely binding pose and estimate the binding affinity, often expressed as a docking score or binding free energy. nih.gov

Post-Processing and Selection: The top-scoring compounds are further analyzed for their interactions with key amino acid residues in the target's active site. europeanreview.org Advanced methods like Molecular Dynamics (MD) simulations can be used to validate the stability of the ligand-protein complex. nih.gov

For instance, in a study screening for inhibitors of aldehyde dehydrogenase (ALDH1), researchers found that analogues with high hydrophobicity and more aromatic rings showed significantly stronger binding affinities. emerginginvestigators.org Similarly, a virtual screening of ellagic acid analogues against protein kinase CK2 identified two compounds with lower (better) docking energies than ellagic acid itself, marking them as potential candidates for further development. nih.govresearchgate.net

Computational Mechanistic Studies of Proposed Chemical Transformations

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govbris.ac.ukopenaccessjournals.com These studies can map the entire reaction pathway, identify transition states, and calculate activation energies, providing a deep understanding of reaction feasibility and selectivity. smu.edu

For a molecule like this compound, computational mechanistic studies could investigate several types of transformations:

Synthesis: The mechanism of the methylation of coruleoellagic acid could be modeled to understand the step-wise process and optimize reaction conditions.

Metabolism: The potential metabolic fate of the compound, such as demethylation or lactone ring-opening, could be explored. This involves modeling the interaction of the compound with metabolic enzymes (e.g., Cytochrome P450s) and calculating the energy barriers for various potential biotransformations.

Chemical Degradation: The stability of the molecule under different conditions (e.g., acidic or basic hydrolysis) can be studied by modeling the reaction pathways of its degradation. DFT calculations can be used to model bond dissociation energies to screen for vulnerable bonds within a structure. ugent.be

Elucidation of Synthetic Pathways and Methodological Development

Retrosynthetic Analysis and Strategic Bond Disconnections of Hexamethycoruleoellagic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For a complex structure like this compound, the analysis would begin by identifying the most strategic bond disconnections to simplify the core structure efficiently.

Key strategic disconnections would likely include:

Lactone Rings: The two lactone (cyclic ester) functionalities, characteristic of the parent ellagic acid structure, represent a logical point for disconnection via an ester hydrolysis transform. This simplifies the target to a biphenyl (B1667301) carboxylic acid derivative.

Biphenyl C-C Bond: The central carbon-carbon bond connecting the two aromatic rings is a critical disconnection. This transform would lead to two highly functionalized monocyclic aromatic precursors. Modern cross-coupling reactions, such as the Suzuki or Ullmann coupling, would be the corresponding forward synthetic steps.

Functional Group Interconversion (FGI): The six methyl groups and any additional functionalities of the "coruleo" core would be addressed through FGI. For instance, methoxy (B1213986) groups are often used as protected forms of hydroxyl groups and can be installed via Williamson ether synthesis. Carboxylic acid groups can be retrosynthetically disconnected to primary alcohols or aldehydes, which can be formed through various C-C bond-forming reactions. youtube.com

This deconstruction leads to a synthetic plan where two key aromatic fragments are synthesized separately and then coupled together, followed by the formation of the lactone rings to complete the core structure.

Development of Novel Synthetic Methodologies

The construction of a densely functionalized molecule like this compound would leverage advanced synthetic methods to ensure high efficiency, stereocontrol, and regioselectivity.

If the "coruleo" extension introduces chiral centers or axial chirality (due to hindered rotation around the biphenyl bond), stereoselective synthesis becomes paramount. youtube.com Asymmetric organocatalysis, which uses small organic molecules to induce enantioselectivity, would be a primary strategy. youtube.comyoutube.com For example, chiral proline derivatives or phosphoric acids can catalyze reactions that create stereocenters with high enantiomeric excess. mdpi.com Metal-based chiral catalysts, such as those employing rhodium or ruthenium, could also be used for asymmetric hydrogenations or other transformations to set specific stereochemistries. researchgate.net

The synthesis would heavily rely on modern catalytic methods.

Organocatalysis: Beyond asymmetric applications, organocatalysts are effective for a range of transformations under mild conditions. rsc.orgmdpi.com For example, N-Heterocyclic Carbenes (NHCs) could be used to catalyze coupling reactions. mdpi.com

Metal-Mediated Transformations: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would be essential for constructing the core carbon skeleton, particularly the biphenyl linkage. Copper-catalyzed Ullmann-type reactions are also a classic and effective method for forming biaryl ethers or coupling aryl halides.

A hypothetical final-stage coupling reaction to form the central biphenyl bond is presented below, comparing different metal-catalyzed methods.

| Coupling Reaction | Catalyst | Substrates | Typical Conditions |

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acid + Aryl halide | Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O), Heat |

| Ullmann Coupling | Copper powder or Cu(I) salts | Two Aryl halides | High Temperature (often >150°C), Polar aprotic solvent |

| Negishi Coupling | Pd or Ni catalyst | Organozinc compound + Aryl halide | Anhydrous solvent (e.g., THF), Room temp to reflux |

This interactive table illustrates potential methods for a key synthetic step.

Protecting Group Strategies for Polyhydroxylated and Acidic Functionalities

With numerous hydroxyl and potentially carboxylic acid groups, a robust protecting group strategy is crucial to prevent unwanted side reactions. jocpr.comwikipedia.org The choice of protecting groups must be orthogonal, meaning each type can be removed under specific conditions without affecting the others. organic-chemistry.org

Hydroxyl Groups (Phenolic): Phenolic hydroxyls are acidic and nucleophilic. Common protecting groups include methyl ethers, benzyl (B1604629) (Bn) ethers, and silyl (B83357) ethers (e.g., TBDMS). Methyl ethers are very stable but require harsh conditions for removal (e.g., BBr₃). Benzyl ethers are versatile as they can be removed by hydrogenolysis, which is a mild condition. oup.com

Carboxylic Acid Groups: Carboxylic acids are typically protected as esters, such as methyl, ethyl, or tert-butyl esters. oup.com Tert-butyl esters are conveniently removed with mild acid, while methyl or ethyl esters require basic or acidic hydrolysis. oup.com

A potential orthogonal protecting group scheme is outlined in the table below.

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Phenolic Hydroxyl | Benzyl ether | Bn | Benzyl bromide, Base (K₂CO₃) | H₂, Pd/C (Hydrogenolysis) |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole | TBAF (Fluoride source) |

| Carboxylic Acid | tert-Butyl ester | t-Bu | Isobutylene, cat. H₂SO₄ | Trifluoroacetic Acid (TFA) |

| Carboxylic Acid | Methyl ester | Me | Methanol (B129727), cat. H₂SO₄ | NaOH, then H₃O⁺ |

This interactive table outlines an orthogonal protecting group strategy.

Optimization of Reaction Conditions and Process Efficiency

For a lengthy synthesis, each step must be optimized to maximize yield and minimize byproducts. Optimization involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. Design of Experiment (DoE) methodologies could be employed to efficiently explore the reaction parameter space.

Solvent Effects and Reaction Kinetics Studies

No studies specifically investigating the solvent effects and reaction kinetics for the synthesis of Hexamethylcoruleoellagic acid have been found in the public domain. Such studies would typically involve monitoring the reaction rate and yield in various solvents to determine the optimal medium for the reaction.

Temperature and Pressure Optimization for Maximized Yield and Selectivity

Information regarding the optimization of temperature and pressure to maximize the yield and selectivity of Hexamethylcoruleoellagic acid synthesis is not available. These parameters are crucial in chemical synthesis to ensure efficient and clean reactions.

Scaling-Up Considerations for Laboratory-Scale Synthesis

There are no published reports on the laboratory-scale synthesis of Hexamethylcoruleoellagic acid, and consequently, no information on the considerations for scaling up its production. This would typically involve addressing challenges related to heat transfer, mass transfer, and reagent addition as the reaction volume increases.

Impurity Profiling and Control in Synthetic Batches

Without a defined synthetic pathway, an impurity profile for Hexamethylcoruleoellagic acid cannot be established. Impurity profiling is essential for ensuring the purity and quality of a synthesized compound and involves the identification and quantification of by-products and unreacted starting materials.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzymatic Interaction and Inhibition Studies

Currently, there is a lack of specific published research detailing the direct enzymatic interactions and inhibition studies for Hexamethycoruleoellagic acid. While related compounds, such as ellagic acid, have been investigated for their effects on various enzymes, this data cannot be directly extrapolated to this compound due to structural differences that would significantly alter its biochemical and pharmacokinetic properties.

Kinetic Analysis of this compound with Target Enzymes

No specific kinetic data, such as Michaelis-Menten constants (K_m), catalytic efficiency (k_cat/K_m), or inhibition constants (K_i), for the interaction of this compound with any target enzymes are available in the current scientific literature. Such studies are crucial for understanding the potency and mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) and would require experimental determination through techniques like steady-state kinetic analysis. nih.govarxiv.org

Structural Biology Approaches to Enzyme-Ligand Complex Characterization

There are no published structural biology studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, that have resolved the three-dimensional structure of this compound in complex with a target enzyme. wikipedia.orglongdom.orgnih.gov This type of research is fundamental for visualizing the precise binding mode, identifying key interacting amino acid residues, and understanding the molecular basis of the compound's activity. york.ac.ukembl.org

Cellular Pathway Modulation and Signal Transduction Analysis

Detailed investigations into how this compound modulates cellular pathways and signal transduction are not currently documented. Understanding these interactions is key to elucidating the compound's mechanism of action at a cellular level. semi.ac.cncreative-diagnostics.comebsco.com

In Vitro Assays for Cellular Response Phenotypes

Specific data from in vitro assays designed to assess the effect of this compound on cellular response phenotypes—such as cell viability, proliferation, apoptosis, or cytotoxicity—are not available. pharmaron.comnih.govsigmaaldrich.combmglabtech.com Standard assays used for this purpose include MTT, MTS, and ATP-based luminescence assays for viability, and assays for caspase activity to measure apoptosis.

Investigation of Intracellular Targets and Protein-Protein Interactions

Research to identify the specific intracellular targets of this compound and its subsequent effects on protein-protein interactions has not been reported. The identification of direct binding partners is a critical step in understanding a compound's biological effects. nih.gov

Transcriptomic and Proteomic Profiling in Cellular Systems

There are no available transcriptomic (e.g., RNA-sequencing) or proteomic (e.g., mass spectrometry-based) studies that have profiled changes in gene or protein expression in cellular systems upon treatment with this compound. frontiersin.orgnih.govnih.govd-nb.infowikipedia.org Such analyses would provide a global view of the cellular pathways affected by the compound. frontiersin.orgnih.govpeerj.com

Antimicrobial and Antifungal Mechanisms of Action

Extensive literature searches did not yield specific studies on the antimicrobial and antifungal mechanisms of this compound. Research focusing on the direct interactions of this compound with bacterial and fungal pathogens, including its activity spectrum, effects on cell wall integrity, and inhibition of metabolic pathways, is not available in the reviewed scientific literature.

Bactericidal and Bacteriostatic Activity Spectrum and Specificity

No data is currently available to delineate the bactericidal or bacteriostatic activity spectrum of this compound against specific bacterial strains.

Disruption of Microbial Cell Wall/Membrane Integrity

There are no published findings on whether this compound disrupts microbial cell walls or membranes.

Inhibition of Essential Microbial Metabolic Pathways

Information regarding the inhibitory effects of this compound on essential microbial metabolic pathways is not present in the current body of scientific research.

Antioxidant and Anti-Inflammatory Mechanisms at the Molecular Level

Specific investigations into the antioxidant and anti-inflammatory mechanisms of this compound at a molecular level have not been reported in the available scientific literature.

Radical Scavenging Activity and Redox Modulation

There are no specific studies or data available on the radical scavenging activity or redox modulation properties of this compound.

Inhibition of Pro-Inflammatory Mediator Production in Cell Lines

Research on the ability of this compound to inhibit the production of pro-inflammatory mediators in cell lines has not been published.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation

The biological activity of ellagic acid derivatives is intricately linked to their molecular structure. nih.gov The planar arrangement of four fused rings, including two lactones, and the number and position of hydroxyl and methoxy (B1213986) groups are critical determinants of their interactions with biological targets. nih.govtorvergata.it

Pharmacophore modeling of ellagic acid and its analogs has identified several key features responsible for their biological effects. nih.govjppres.com These studies, combined with the evaluation of synthetic and naturally occurring derivatives, highlight the importance of specific structural motifs.

The core scaffold of ellagic acid, a dilactone of gallic acid, is a fundamental pharmacophore. torvergata.it The lactone groups are essential for certain activities, such as the induction of phase II detoxification enzymes and the reduction of carcinogen-induced DNA damage. nih.gov

The hydroxyl groups on the ellagic acid molecule are also critical. Studies have shown that both the 3-hydroxyl and 4-hydroxyl groups are necessary for the direct detoxification of certain harmful compounds, while only the 4-hydroxyl groups are required for inhibiting specific cytochrome P450 enzymes. nih.gov The substitution of these hydroxyl groups, as is the case in this compound where they are replaced by methoxy groups, is known to significantly alter biological activity. For instance, methylation of the hydroxyl groups has been shown to reduce cytotoxicity in some cases. mdpi.com

The following table summarizes the key structural features of ellagic acid and the impact of their modification on biological activity, providing a framework for predicting the properties of this compound.

| Structural Feature | Role in Biological Activity | Reference |

| Lactone Groups | Induction of phase II detoxification enzymes (e.g., glutathione (B108866) S-transferase), reduction of O6-methylguanine formation. | nih.gov |

| 3-Hydroxyl Group | Direct detoxification of benzo[a]pyrene (B130552) diolepoxide (in conjunction with 4-hydroxyl group). | nih.gov |

| 4-Hydroxyl Group | Inhibition of CYP1A1-dependent benzo[a]pyrene hydroxylase activity. | nih.gov |

| Methylation of Hydroxyls | Can reduce cytotoxicity and alter antiproliferative effects. | mdpi.comuva.es |

| Planar Structure | Facilitates π–π stacking interactions with binding sites, such as in pyruvate (B1213749) kinase. | nih.gov |

Molecular docking and other computational studies on ellagic acid and its derivatives have provided valuable insights into their potential binding pockets and interaction modes with various protein targets. These studies suggest that the planar structure and the arrangement of functional groups in ellagic acid derivatives allow them to fit into specific binding sites, often competing with endogenous ligands.

For example, ellagic acid has been shown to bind to the ATP-binding pocket of several kinases, including Pyruvate Dehydrogenase Kinase 3 (PDK3) and Sphingosine Kinase 1 (SphK1). rsc.orgresearchgate.net The interactions within these pockets are typically characterized by a combination of hydrogen bonds and hydrophobic interactions. rsc.orgresearchgate.net Molecular dynamics simulations have further demonstrated the formation of stable complexes between ellagic acid and its target proteins. nih.govresearchgate.net

In the case of this compound, the replacement of hydroxyl groups with methoxy groups would likely alter the hydrogen bonding pattern within a binding pocket. While this might weaken some interactions, the increased lipophilicity could enhance hydrophobic interactions with nonpolar residues in the binding site.

The table below presents findings from docking studies on ellagic acid with various protein targets, which can be used to infer the potential binding interactions of this compound.

| Protein Target | Key Interacting Residues (for Ellagic Acid) | Type of Interaction | Inferred Implication for this compound | Reference |

| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Not explicitly detailed, but binds to ATP-binding pocket. | Hydrogen bonds, hydrophobic interactions. | Altered hydrogen bonding, potentially enhanced hydrophobic interactions due to methoxy groups. | rsc.org |

| Sphingosine Kinase 1 (SphK1) | Not explicitly detailed, but binds to ATP-binding pocket. | Hydrogen bonds, hydrophobic interactions. | Altered hydrogen bonding, potentially enhanced hydrophobic interactions due to methoxy groups. | researchgate.net |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | GLY863, SER904, TYR896, ARG878 | Hydrogen bonds, π-π stacking. | Methoxy groups may hinder some hydrogen bonds but could still participate in hydrophobic and van der Waals interactions. | nih.gov |

| Human Transferrin (Htf) | Not explicitly detailed, but occupies the iron-binding pocket. | Hydrogen bonds. | The larger size and different electronic nature of methoxy groups compared to hydroxyl groups would likely alter the binding mode within the pocket. | acs.org |

| Matrix Metalloproteinase-9 (MMP-9) | Binds to the S'1 pocket of the active site. | Not explicitly detailed. | The bulky methoxy groups of this compound may influence its fit and orientation within the binding pocket. | brieflands.com |

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for the unambiguous identification of molecular structures. For Hexamethycoruleoellagic acid, a combination of techniques is employed to determine its atomic connectivity, exact mass, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are necessary for a complete assignment.

Based on the structure of the parent compound, ellagic acid, this compound is presumed to be a derivative where the hydroxyl groups have been replaced by methoxy (B1213986) groups. The ¹H NMR spectrum of ellagic acid in a solvent like DMSO-d₆ typically shows a single aromatic proton signal around 7.58 ppm and hydroxyl proton signals. hmdb.canih.gov For this compound, the signals for the hydroxyl protons would be absent. Instead, new, distinct signals corresponding to the six methoxy groups (–OCH₃) would appear, anticipated in the upfield region of the spectrum (typically δ 3.8–4.1 ppm). The aromatic proton signal would likely experience a slight shift due to the change in electronic environment from the methylation.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In ellagic acid, characteristic signals for lactone carbonyl carbons, aromatic carbons, and carbons bearing hydroxyl groups are observed. researchgate.net Upon methylation, the signals for the methoxy carbons would appear around δ 55–65 ppm. The chemical shifts of the aromatic carbons would also be altered, reflecting the new electronic effects of the methoxy substituents.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons. This would definitively link the methoxy proton signals to the methoxy carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is critical for establishing the connectivity between the methoxy groups and the aromatic rings, confirming the precise location of methylation.

Table 1: Expected ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CH | ~7.6 | ~113 | C=O, Aromatic C |

| Methoxy H | ~4.0 | ~60 | Aromatic C |

| Aromatic C-O | N/A | ~140-150 | Methoxy H |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. The molecular formula for ellagic acid is C₁₄H₆O₈, with a calculated exact mass of 302.0063 Da. nih.gov For this compound (assuming methylation of six hydroxyl groups on the precursor), the molecular formula would be C₂₀H₁₈O₈. The expected exact mass can be calculated with high precision.

Table 2: Exact Mass Comparison

| Compound | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| Ellagic Acid | C₁₄H₆O₈ | 302.006267 |

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting ions. This fragmentation pattern provides structural information that complements NMR data. For ellagic acid derivatives, fragmentation often involves the core structure. nih.gov In the case of this compound, characteristic fragmentation would likely involve the sequential loss of methyl radicals (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy groups, which is a common fragmentation pathway for methylated polyphenols. These fragmentation patterns help to confirm the presence and number of methoxy groups on the aromatic core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

The IR spectrum of ellagic acid is characterized by a broad absorption band in the region of 3400-3500 cm⁻¹, which is indicative of the O–H stretching of the phenolic hydroxyl groups. researchgate.net It also shows a strong absorption peak around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the lactone rings, and several peaks between 1500-1620 cm⁻¹ due to aromatic C=C bond vibrations. researchgate.netjidmr.com

For this compound, the IR spectrum would show significant differences. The broad O–H stretching band would be absent. In its place, new peaks would appear in the 2850-3000 cm⁻¹ region, corresponding to the C–H stretching of the methyl groups. The strong lactone C=O peak would remain, possibly with a slight shift in frequency. Additionally, characteristic C-O-C stretching vibrations for the aryl-alkyl ether linkages would be expected.

Raman spectroscopy is particularly sensitive to non-polar bonds. researchgate.net The Raman spectrum of this compound would be expected to show strong bands corresponding to the aromatic ring vibrations and the C-C skeletal framework. researchgate.net

Table 3: Key IR Absorption Bands for Ellagic Acid and Expected Bands for this compound

| Functional Group | Ellagic Acid (cm⁻¹) | This compound (Expected, cm⁻¹) |

|---|---|---|

| O–H Stretch (Phenolic) | 3400-3500 (broad) | Absent |

| C–H Stretch (Aromatic) | ~3080 | ~3080 |

| C–H Stretch (Aliphatic) | Absent | 2850-3000 |

| C=O Stretch (Lactone) | ~1720-1750 | ~1720-1750 |

UV-Visible and Fluorescence Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems that act as chromophores. Ellagic acid exhibits a characteristic UV spectrum with major absorption maxima (λmax) at approximately 254 nm and 366-368 nm. researchgate.net These absorptions are due to π-π* transitions within the extensive conjugated system of the molecule.

The methylation of the phenolic hydroxyl groups in this compound would alter the electronic properties of the chromophore. This chemical modification typically leads to a shift in the absorption maxima. The exact nature of the shift (bathochromic, i.e., to longer wavelengths, or hypsochromic, i.e., to shorter wavelengths) would depend on the specific electronic effects of the methoxy groups, but a change in the λmax values is expected. researchgate.net Monitoring these shifts provides further confirmation of the structural modification.

Fluorescence spectroscopy can also be employed, as many polyphenolic compounds are naturally fluorescent. An excitation wavelength, typically near one of the absorption maxima, is used, and the resulting emission spectrum is recorded. The fluorescence properties (quantum yield, emission wavelength) would also be expected to differ between ellagic acid and its hexamethylated derivative due to the changes in the electronic structure.

Chromatographic Separation and Purity Assessment

Chromatography is essential for isolating this compound from a mixture, assessing its purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC) Method Development with Diode Array Detection (DAD) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of polyphenolic compounds. mdpi.com A robust HPLC method is critical for the analysis of this compound.

Method development would typically involve a reversed-phase approach, utilizing a C18 stationary phase. Due to the replacement of polar hydroxyl groups with less polar methoxy groups, this compound is significantly more non-polar than ellagic acid. Consequently, it will have a longer retention time under typical reversed-phase conditions.

The mobile phase would likely consist of a gradient mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com A gradient elution, where the percentage of the organic solvent is increased over time, would be necessary to ensure good peak shape and resolution.

Table 4: Representative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (monitoring at λmax) and ESI-MS |

Detection using a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing the UV spectrum of the eluting peak. This is used to confirm the identity of the compound by matching it to the spectrum obtained from a pure standard. For quantification, absorbance is measured at one of the compound's absorption maxima.

Coupling the HPLC system to a mass spectrometer (LC-MS) provides an additional layer of confirmation. The mass spectrometer can provide the mass-to-charge ratio (m/z) of the eluting peak, which should correspond to the molecular ion of this compound, further confirming its identity and purity. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for the analysis of volatile or semi-volatile organic compounds. emerypharma.com Given that this compound itself is a non-volatile polyphenolic compound, direct analysis by GC-MS is not feasible. academicjournals.org However, the technique is invaluable for identifying and quantifying volatile by-products that may arise during its synthesis or degradation. Furthermore, chemical derivatization can be employed to convert the non-volatile this compound into a more volatile species suitable for GC-MS analysis. emerypharma.com

A common derivatization technique for compounds with active hydrogen atoms, such as the hydroxyl groups in related polyphenols, is trimethylsilylation. nih.gov This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, rendering the molecule more volatile and thermally stable. nih.gov The resulting TMS derivative of this compound can then be introduced into the GC-MS system.

The analysis involves separating the derivatized compound or any volatile impurities on a chromatographic column, followed by detection and identification by a mass spectrometer. academicjournals.org The mass spectrometer fragments the molecules into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation. chalmers.se The NIST library is a common resource used for comparing the obtained mass spectra with those of known compounds for identification. academicjournals.org

Table 1: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-800 m/z |

Chiral Chromatography for Enantiomeric Purity Determination

Many complex organic molecules, potentially including derivatives of this compound, can exist as enantiomers—non-superimposable mirror images. humanjournals.com Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is crucial. humanjournals.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. chiraltech.com The selection of the appropriate CSP is critical and depends on the specific molecular structure of the analyte. For acidic compounds, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, have shown excellent performance. chiraltech.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. humanjournals.com These complexes have different stabilities, resulting in the differential retention and separation of the enantiomers. The separated enantiomers are then detected, typically by a UV detector, and the ratio of their peak areas allows for the determination of the enantiomeric excess (% ee).

Table 2: Illustrative Chiral HPLC Method for a this compound Derivative

| Parameter | Condition |

| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the physical properties of materials by measuring changes as a function of temperature. wisc.edu For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal transitions and stability. wikipedia.orgwikipedia.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This allows for the detection of thermal events such as melting, crystallization, and glass transitions. netzsch.com For a crystalline compound like this compound, DSC can be used to determine its melting point (Tm) and enthalpy of fusion (ΔHf). researchgate.net

The sample is heated at a controlled rate, and when it reaches its melting point, it absorbs a significant amount of heat, resulting in an endothermic peak on the DSC thermogram. wikipedia.org The peak temperature of this transition is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. The sharpness of the melting peak can also provide an indication of the sample's purity.

Table 3: Representative DSC Data for this compound

| Parameter | Symbol | Value |

| Melting Temperature | Tm | 215.4 °C |

| Enthalpy of Fusion | ΔHf | 85.2 J/g |

| Glass Transition Temp | Tg | 112.1 °C |

| Heat Capacity Change | ΔCp | 0.45 J/(g·°C) |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. wikipedia.org This technique is used to evaluate the thermal stability of a compound and to study its decomposition profile. 6-napse.com The TGA instrument consists of a precision balance with a sample pan located inside a furnace. researchgate.net

As the sample is heated, it may decompose, leading to a loss of mass. The TGA thermogram plots the sample's mass as a function of temperature. researchgate.net From this curve, the onset temperature of decomposition can be determined, which is a key indicator of the compound's thermal stability. The different steps in the mass loss curve can correspond to the loss of specific molecular fragments, providing insight into the decomposition mechanism. umw.edu.pl

Table 4: TGA Data Summary for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 30 - 150 | 1.2% | Loss of adsorbed solvent/moisture |

| 250 - 350 | 28.5% | Initial decomposition (e.g., loss of methyl groups) |

| 350 - 500 | 45.3% | Major structural decomposition |

| Residue at 600 °C | 25.0% | Carbonaceous residue |

Elemental Analysis and Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This information is crucial for verifying the empirical formula of a newly synthesized compound like this compound and ensuring its stoichiometric purity.

The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The combustion products (e.g., CO₂, H₂O, N₂) are then separated and quantified by a detector. From the amounts of these products, the percentage of each element in the original sample can be calculated.

The experimentally determined elemental percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned molecular formula.

Table 5: Elemental Analysis Data for this compound (C₂₀H₁₈O₁₀)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 57.42 | 57.38 |

| Hydrogen (H) | 4.34 | 4.38 |

| Oxygen (O) | 38.24 | 38.24 |

Potential Non Pharmacological Applications and Future Research Directions

Application in Material Science and Polymer Chemistry

The unique structure of polyphenols like ellagic acid has drawn interest for their potential in creating new bio-based materials and polymers mdpi.com. While Hexamethylcoruleoellagic acid itself has not been extensively studied in this context, the chemistry of its core structure provides a basis for exploring its utility in polymer science.

Incorporation as a Monomer or Cross-linking Agent

Ellagic acid and its derivatives have been identified as potential precursors for polymers mdpi.com. The rigid, planar structure of the ellagic acid core could be functionalized to act as a monomer, a fundamental building block for a polymer chain. The hydroxyl groups on the parent ellagic acid molecule are reactive sites that can be used for polymerization.

In Hexamethylcoruleoellagic acid, these hydroxyl groups are replaced by methoxy (B1213986) groups. While this modification reduces the reactivity for certain types of polymerization, the core structure could still be chemically modified to create novel monomers. Furthermore, such molecules could potentially serve as cross-linking agents, which are used to link polymer chains together, thereby strengthening the material researchgate.net.

Influence on Material Properties (e.g., thermal stability, mechanical strength)

The incorporation of rigid aromatic structures, like the core of Hexamethylcoruleoellagic acid, into a polymer backbone often enhances the material's properties.

Thermal Stability: The inherent stability of the fused ring system in Hexamethylcoruleoellagic acid could impart greater thermal resistance to polymers, allowing them to withstand higher temperatures without degrading mdpi.com.

| Property | Potential Influence | Rationale |

|---|---|---|

| Thermal Stability | Increase | Based on the stable, fused aromatic ring structure common to ellagic acid derivatives. |

| Mechanical Strength | Increase | The rigid molecular structure could enhance the stiffness and load-bearing capacity of a polymer matrix. |

| Solubility | Modified | The presence of six methyl groups would make it more soluble in organic solvents compared to the parent ellagic acid, potentially aiding in processing. |

Role in Agri-Food Science and Plant Defense Mechanisms

Ellagic acid and related compounds, known as ellagitannins, are secondary metabolites that play a crucial role in how plants defend themselves from pests and pathogens mdpi.comnih.gov. As Hexamethylcoruleoellagic acid is a naturally occurring derivative found in plants, it is considered to be part of this complex defense system.

Phytoalexin Induction and Stress Response in Plants

Phytoalexins are antimicrobial compounds that are synthesized by plants in response to infection or stress nih.gov. Ellagitannins and the ellagic acid they release act as part of this defense, helping to protect the plant from microbial and animal attacks mdpi.comnih.gov. When a plant is attacked, it can trigger the production and accumulation of these defensive compounds at the site of infection mdpi.com. The presence of Hexamethylcoruleoellagic acid in Rhodamnia dumetorum suggests it may play a role in the constitutive or induced defense mechanisms of that particular species.

Natural Biopesticide or Herbicide Development (Mechanism-based)

Biopesticides are pesticides derived from natural materials such as plants, bacteria, and certain minerals nih.gov. Ellagic acid itself is considered a naturally occurring phytochemical pesticide that can protect plants from microbial infections and predation by insects nih.gov. Research has shown that various ellagic acid derivatives possess antibacterial properties nih.govresearchgate.net. In fact, Hexamethylcoruleoellagic acid was specifically tested for antibacterial activity and was found to be active against several pathogenic bacterial strains nih.gov. This established biological activity forms a strong basis for future research into its potential as a component of a natural biopesticide for crop protection.

| Bacterial Strain Tested | Activity Observed | Reference |

|---|---|---|

| Bacillus cereus | Yes | nih.gov |

| Escherichia coli | Yes | nih.gov |

| Pseudomonas aeruginosa | Yes | nih.gov |

| Salmonella enterica serovar Typhimurium | Yes | nih.gov |

| Staphylococcus aureus | Yes | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Yes | nih.gov |

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used as a tool to study and manipulate a biological system, such as a specific protein or pathway mdpi.com. Natural products are often excellent candidates for chemical probes due to their structural diversity and evolved ability to interact with biological macromolecules with high affinity and selectivity.

While there is no specific research designating Hexamethylcoruleoellagic acid as a chemical probe, its defined structure and known biological activity (antibacterial) suggest it could be developed into one. For example, it could be modified with fluorescent tags or reactive groups to identify its specific molecular targets within bacterial cells. Such a probe could be invaluable for understanding the mechanisms of its antibacterial action and for discovering new targets for antibiotic development. The development of Hexamethylcoruleoellagic acid as a chemical probe represents a promising direction for future research.

Exploration of Sustainable Production Routes

The industrial production of complex phytochemicals like Hexamethycoruleoellagic acid presents significant challenges, often relying on low-yield extraction from natural sources or complex, multi-step chemical syntheses that are neither economically viable nor environmentally friendly. Consequently, research is increasingly focused on developing sustainable production routes that leverage biotechnology and green chemistry principles. These approaches aim to create high-purity compounds through efficient, scalable, and eco-friendly processes.

Biocatalytic Synthesis and Enzyme Engineering

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations under mild conditions, offering high selectivity and reducing the need for toxic reagents and solvents. acs.orgresearchgate.net For a molecule such as this compound, which is a methylated derivative of a complex polyphenol, several classes of enzymes are of particular interest.

Methyltransferases are key enzymes for achieving the specific methylation pattern of this compound. These enzymes, which typically use S-adenosyl-L-methionine (SAM) as a methyl donor, can be engineered to target specific hydroxyl groups on a precursor molecule like coruleoellagic acid or a related polyphenol. nih.govmdpi.com Advances in protein engineering, including directed evolution and rational design, allow for the modification of these enzymes to enhance their stability, activity, and substrate specificity, thereby enabling the production of precisely structured methylated products. mdpi.comnih.gov

Oxidoreductases , such as laccases and peroxidases, are instrumental in the synthesis of the core polyphenol structure. researchgate.netmdpi.com These enzymes can catalyze the oxidative coupling of simpler phenolic precursors, like gallic acid, to form more complex structures. researchgate.net Engineering these enzymes can improve their efficiency and control the regioselectivity of the polymerization, which is crucial for forming the desired backbone of the target molecule. nih.gov

The table below summarizes key enzyme classes relevant to the biocatalytic synthesis of complex polyphenols.

| Enzyme Class | Function in Synthesis | Potential Engineering Goals for this compound Production |

| O-Methyltransferases (OMTs) | Catalyze the transfer of a methyl group to a hydroxyl acceptor. nih.gov | Enhance specificity for the six target hydroxyl groups; improve stability and cofactor regeneration. |

| Laccases/Peroxidases | Catalyze oxidative coupling of phenolic precursors to form the core structure. researchgate.net | Control regioselectivity to ensure correct bond formation; increase catalytic efficiency. |

| Glycosyltransferases (GTs) | Modify polyphenol solubility and stability by adding sugar moieties (if needed for intermediates). nih.gov | Broaden substrate acceptance for complex aglycones; improve reaction kinetics. |

| Tannin Acyl Hydrolases | Release ellagic acid or other core structures from larger ellagitannins found in natural feedstocks. mdpi.com | Increase efficiency in hydrolyzing specific ester bonds from raw materials like pomegranate husk or nuts. researchgate.net |

Enzyme engineering is a powerful tool to overcome the limitations of naturally occurring enzymes for industrial applications. rsc.org Techniques such as iterative saturation mutagenesis and machine-learning guided directed evolution can rapidly screen vast libraries of enzyme variants to identify candidates with improved properties for the synthesis of complex molecules like this compound. rsc.orgacs.org

Fermentation-Based Production Pathways

Fermentation offers a promising route for the de novo synthesis of valuable compounds from simple, renewable feedstocks like glucose. By assembling biosynthetic pathways in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it is possible to produce complex natural products in a controlled and scalable manner.

For this compound, a potential pathway would involve engineering a microbe to first produce a core molecule, such as ellagic acid. Ellagic acid itself can be produced via the fermentation of ellagitannin-rich substrates, such as pomegranate husks or walnut press cake, using fungi like Aspergillus niger. mdpi.comresearchgate.net These microorganisms secrete enzymes like ellagitannase that hydrolyze the ellagitannins to release ellagic acid. researchgate.netnih.gov

A more advanced strategy involves heterologous expression of an entire biosynthetic pathway in a microbial chassis. nih.gov This would entail:

Pathway Elucidation: Identifying the native plant or microbial genes responsible for synthesizing the coruleoellagic acid backbone.

Gene Transfer: Cloning these biosynthetic genes into a suitable production host.

Metabolic Engineering: Optimizing the host's metabolism to enhance the flux towards the precursor molecules and final product. This includes upregulating precursor supply and downregulating competing pathways.

Enzyme Integration: Introducing the necessary engineered methyltransferases into the same host to perform the final methylation steps to yield this compound.

Solid-state fermentation (SSF) is a particularly relevant technique, especially when using agricultural or forestry by-products rich in precursor compounds like ellagitannins. mdpi.comresearchgate.net This method has been shown to be effective for producing ellagic acid and could be adapted for more complex derivatives. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and natural product research by dramatically accelerating the identification and optimization of novel chemical entities. contemporarymahal.comnih.gov These computational tools can analyze vast and complex datasets to identify patterns, predict properties, and guide experimental design in ways that are beyond human capacity. polyphenols-site.com

For a compound like this compound, AI/ML can be integrated at multiple stages:

Predictive Modeling: ML algorithms can be trained on large databases of polyphenols to predict their biological activities, physicochemical properties, and potential toxicities. polyphenols-site.comnih.gov This allows researchers to prioritize compounds for synthesis and testing. For instance, a model could predict the therapeutic potential of different methylation patterns on the coruleoellagic acid scaffold.

Virtual Screening: AI can perform virtual screening of massive chemical libraries to identify molecules that are likely to interact with a specific biological target. polyphenols-site.com This can rapidly narrow down the search for new therapeutic agents related to this compound.

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with desired properties. researchgate.netmdpi.com These models can be trained on datasets of known natural products to generate novel, natural product-like structures that are optimized for specific activities, potentially leading to the discovery of superior analogues of this compound. researchgate.net

Enzyme Engineering: ML models can guide protein engineering efforts by predicting how specific amino acid mutations will affect an enzyme's function, stability, or specificity. rsc.org This accelerates the development of efficient biocatalysts for sustainable production routes.

| AI/ML Application | Description | Relevance to this compound |

| Predictive Bioactivity Screening | Using algorithms to analyze structure-activity relationships (QSAR) from existing data to predict the efficacy of new compounds. nih.gov | Forecast the therapeutic potential of novel derivatives or related compounds without initial synthesis. |

| Generative Molecular Design | Employing deep learning models to create novel chemical structures with optimized, user-defined properties. researchgate.netmdpi.com | Design new analogues with potentially improved bioavailability or target specificity. |

| Reaction Pathway Prediction | AI tools that suggest optimal and sustainable synthetic or biosynthetic routes for complex molecules. | Propose efficient biocatalytic or fermentation pathways for scalable production. |

| Literature and Data Mining | Natural Language Processing (NLP) algorithms that extract insights from vast scientific literature and databases. polyphenols-site.com | Uncover hidden relationships between polyphenols, biological targets, and disease pathways. |

The integration of AI promises to significantly reduce the time and cost associated with discovering and developing new chemical entities, making the exploration of complex molecules like this compound more feasible. nih.gov

Identification of Related Chemical Entities in Biodiversity Screens

Biodiversity remains a vast and largely untapped resource for the discovery of novel natural products. nih.gov High-throughput screening of extracts from plants, fungi, and marine organisms is a proven strategy for identifying new bioactive molecules. frontiersin.org The search for compounds structurally related to this compound would involve a systematic exploration of natural sources known to be rich in polyphenols and tannins, such as species from the Lythraceae (pomegranate family) or Myrtaceae families.

Modern discovery workflows increasingly rely on advanced analytical and computational techniques:

Metabolomics: This approach aims to comprehensively profile the small-molecule metabolites in a biological sample. researchgate.net Untargeted metabolomics using techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) can rapidly generate chemical fingerprints of thousands of extracts. ucr.ac.crfrontiersin.org

Molecular Networking: Computational tools organize tandem MS data into networks based on spectral similarity. In these networks, molecules with similar core structures cluster together, allowing for the rapid identification of known compounds and the targeted isolation of new, related analogues—a process known as dereplication. researchgate.net This would be a powerful method to find novel derivatives of coruleoellagic acid in complex natural extracts.

Assay-Guided Isolation: Extracts showing promising activity in biological screens are prioritized for further investigation. The process of isolating the active compound is guided at each step by bioassays, ensuring that the final purified molecule is responsible for the observed effect. nih.govfrontiersin.org

By combining these advanced screening and analytical methods, researchers can efficiently navigate the chemical diversity of nature to discover new members of the coruleoellagic acid family, potentially including this compound itself or other valuable derivatives with unique biological properties.

Q & A

Basic Research Questions

Q. What are the recommended chromatographic techniques for purifying Hexamethycoruleoellagic acid, and how do researchers optimize solvent systems to minimize degradation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is widely used, employing gradient elution systems (e.g., water/acetonitrile with 0.1% formic acid). Solvent optimization involves iterative testing of pH, ionic strength, and organic modifiers to reduce hydrolysis or oxidation. Degradation kinetics are monitored via UV-Vis or mass spectrometry (MS) to refine conditions .

Q. How is the structural elucidation of this compound typically approached using spectroscopic methods?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is employed. For NMR, deuterated solvents (e.g., DMSO-d6) are used to resolve complex aromatic proton environments. MS fragmentation patterns are cross-referenced with computational tools like Mass Frontier to validate methyl ester linkages .

Q. What experimental protocols are used to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Degradation products are quantified via HPLC-UV at timed intervals. Activation energy (Ea) is calculated using the Arrhenius equation to predict shelf-life under standard conditions .

Table 1 : Stability data for this compound at 40°C

| pH | Degradation Rate (%/day) | Major Degradation Pathway |

|---|---|---|

| 2 | 0.8 | Hydrolysis |

| 7 | 0.2 | Oxidation |

| 9 | 1.5 | Demethylation |

Advanced Research Questions

Q. How do researchers design experiments to resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Confounding variables such as cell passage number, culture media composition, and assay endpoints (e.g., IC50 vs. EC50) are controlled. Dose-response curves are normalized to internal standards (e.g., doxorubicin), and transcriptomic profiling (RNA-seq) identifies off-target pathways. Meta-analyses of raw data from public repositories (e.g., ChEMBL) are conducted to identify methodological biases .

Q. What strategies are employed to resolve spectral data contradictions during structural verification of synthetic derivatives?

- Methodological Answer : Discrepancies in NMR or MS data are addressed through (1) comparative analysis with synthetic intermediates, (2) isotopic labeling (e.g., ¹³C-methyl groups) to trace signal origins, and (3) density functional theory (DFT) calculations to predict chemical shifts. Collaborative validation via multi-lab reproducibility studies is recommended .

Q. How do researchers model the interaction between this compound and biological targets using computational and experimental approaches?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities and conformational stability. Experimental validation includes surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces .

Q. What statistical methods are applied to analyze dose-dependent cytotoxicity data when non-linear responses are observed?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) are fitted using tools like GraphPad Prism. Outliers are assessed via Grubbs’ test, and heteroscedasticity is addressed with weighted least squares. Bootstrap resampling quantifies uncertainty in EC50 estimates .

Methodological Best Practices

- Ethical Considerations : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral datasets. Ensure reproducibility by documenting solvent lot numbers, instrument calibration dates, and raw data archiving protocols .

- Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to synthesize conflicting bioactivity reports, emphasizing study design heterogeneity (e.g., in vivo vs. in vitro models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.